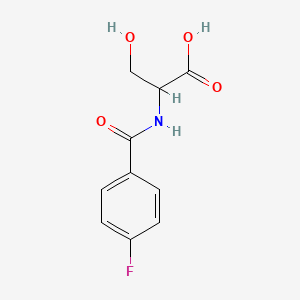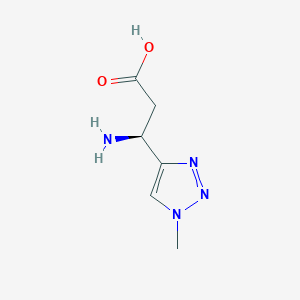![molecular formula C10H16N2O B13272061 5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine](/img/structure/B13272061.png)
5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol This compound is characterized by a pyridine ring substituted with an amine group at the 2-position and an alkoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine typically involves the reaction of 2-aminopyridine with an appropriate alkylating agent. One common method is the alkylation of 2-aminopyridine with 3-methyl-2-butanol in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine and alkoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with oxidized functional groups, while reduction may produce reduced amine derivatives.
Scientific Research Applications
5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(2-Methylbutan-2-yl)oxy]pyridin-2-amine: A closely related compound with a similar structure but different alkyl group positioning.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-(3-methylbutan-2-yloxy)pyridin-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)8(3)13-9-4-5-10(11)12-6-9/h4-8H,1-3H3,(H2,11,12) |
InChI Key |
WDSNUTKEJGMZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC1=CN=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


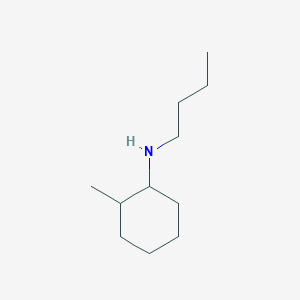
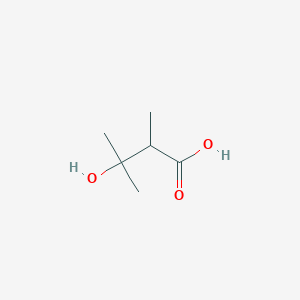

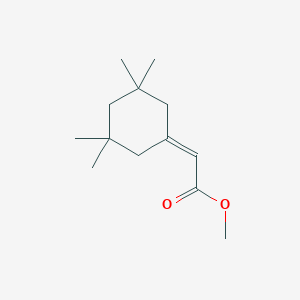

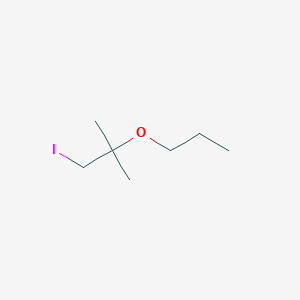
![Tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B13272018.png)
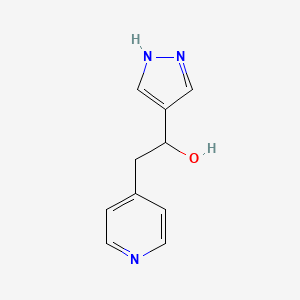
![1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13272032.png)
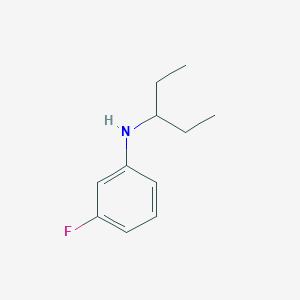
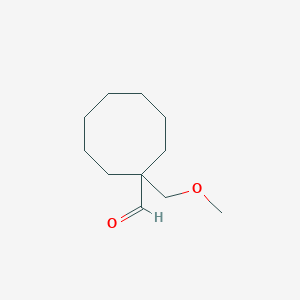
amine](/img/structure/B13272054.png)
